3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine
Overview
Description
3-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine (MMIPA) is an amine derivative of the isoindol-2-yl group of compounds, which have been studied extensively for their potential applications in medicinal chemistry and drug development. MMIPA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. In addition, MMIPA has been shown to possess unique pharmacological properties, such as a high affinity for the serotonin 5-HT2A receptor and a low affinity for the dopamine D2 receptor. This makes MMIPA an attractive target for drug development and further research.
Scientific Research Applications
Potential Antiviral Applications
Indole derivatives have been studied for their antiviral properties. Compounds similar to 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine may exhibit inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . The specific substitutions on the indole ring can significantly affect the compound’s efficacy as an antiviral agent.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities. Research into indole derivatives has shown promise in reducing inflammation, which could be applicable in treating conditions like arthritis or inflammatory bowel disease .
Oncological Research
Indole derivatives are also explored for their anticancer activities. They may work by interfering with cell proliferation and inducing apoptosis in cancer cells. The unique structure of 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine could be beneficial in designing new anticancer drugs .
Antimicrobial Effectiveness
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. They could be effective against a range of bacterial and fungal pathogens .
Antidiabetic Activity
Some indole derivatives have shown potential in managing diabetes by modulating blood sugar levels and improving insulin sensitivity .
Neuroprotective Effects
Indole compounds can have neuroprotective effects, which might be useful in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s disease. The methoxymethyl group in the compound could influence its ability to cross the blood-brain barrier and exert its effects .
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development. The compound being analyzed could have applications in agriculture, possibly as a growth regulator or in enhancing stress resistance in plants .
Orthopoxvirus Egress Inhibition
Research has identified indole derivatives as inhibitors of orthopoxvirus egress from infected cells. This application is particularly relevant in the context of biodefense, as it could lead to treatments for diseases like smallpox .
properties
IUPAC Name |
3-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-16-11-13-6-3-2-5-12(13)9-15(10-13)8-4-7-14/h12H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFTZXUAKUAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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